Phosphoramidon disodium salt

Vue d'ensemble

Description

Phosphoramidon Disodium is a microbial metabolite and a specific metalloprotease thermolysin inhibitor . It also inhibits endothelin-converting enzyme (ECE), neutral endopeptidase (NEP), and angiotensin-converting enzyme (ACE) with IC50 values of 3.5, 0.034, and 78 μM, respectively .

Chemical Reactions Analysis

Phosphoramidon Disodium is a metalloendopeptidase inhibitor . It has been found to inhibit several enzymes, including ECE, NEP, and ACE . The specific chemical reactions involving Phosphoramidon Disodium are not detailed in the search results.Physical and Chemical Properties Analysis

Phosphoramidon Disodium has a molecular weight of 589.48 g/mol .Applications De Recherche Scientifique

Inhibition de la néprilysine

Le sel disodique de phosphoramidon est utilisé comme inhibiteur de la néprilysine (NEP). La NEP est une enzyme qui dégrade le peptide bêta-amyloïde (Aβ), un peptide impliqué dans la pathologie de la maladie d’Alzheimer. En inhibant la NEP, les chercheurs peuvent étudier les effets sur l’absorption et la dégradation de l’Aβ .

Étude de l’activité de la kératinase

Ce composé est utilisé pour étudier son effet sur l’activité de la kératinase. Les kératinases sont des enzymes qui dégradent la kératine, une protéine structurelle essentielle de la peau, des cheveux et des ongles. Comprendre l’activité de la kératinase a des implications pour la recherche dermatologique et les applications cosmétiques .

Traitement des microglies

Le sel disodique de phosphoramidon est appliqué dans le traitement des microglies primaires de souris de type sauvage. Les microglies sont des cellules immunitaires du cerveau qui jouent un rôle dans la neuroinflammation et les maladies neurodégénératives .

Inhibition de la conversion de l’endotheline

Il agit comme un inhibiteur hautement spécifique de la thermolysine, qui est impliquée dans la conversion de la big endothèline-1 en endothèline. En inhibant cette conversion, les chercheurs peuvent explorer la régulation de l’endothèline, un peptide qui constricte les vaisseaux sanguins et augmente la pression artérielle .

Inhibition de la métalloprotéinase

En tant qu’inhibiteur puissant des métalloprotéinases, le sel disodique de phosphoramidon aide à étudier divers processus physiologiques tels que le remodelage tissulaire, la cicatrisation des plaies et les métastases cancéreuses où les métalloprotéinases jouent un rôle crucial .

Recherche sur les cellules endothéliales

Dans les cellules endothéliales aortiques porcines, le phosphoramidon a montré qu’il inhibait la libération d’endothèline immunoréactive (IR-ET) et augmentait les niveaux d’IR-CTF, suggérant son rôle dans l’influence de la conversion de la big ET-1 en ET-1. Cette application est importante pour la recherche cardiovasculaire .

Mécanisme D'action

Target of Action

Phosphoramidon disodium salt primarily targets Neprilysin (NEP) and Kell blood group glycoprotein . NEP, also known as neutral endopeptidase, is a type II integral membrane glycoprotein that plays a role in the regulation of neuropeptide signaling and in the metabolism of bioactive peptides . The Kell blood group glycoprotein is a zinc endopeptidase of the neprilysin family .

Mode of Action

This compound acts as an inhibitor of its primary targets. It inhibits the activity of NEP, thereby blocking the degradation of certain peptides . This results in an increase in the levels of these peptides, which can have various downstream effects depending on the specific peptide involved .

Biochemical Pathways

The inhibition of NEP by this compound affects the metabolism of bioactive peptides . For instance, it blocks the degradation of amyloid β peptides, leading to increased Aβ levels . It also inhibits the conversion of big endothelin-1 to endothelin-1 , which can affect the regulation of vascular tone and the balance of salt and water in the body.

Result of Action

The inhibition of NEP by this compound leads to an increase in the levels of certain peptides. For example, it increases Aβ levels in rodents . In porcine aortic endothelial cells, it has been shown to inhibit the release of immunoreactive-endothelin (IR-ET) by 10-20% and increase IR-CTF levels . These changes can have various molecular and cellular effects, depending on the specific peptides involved.

Analyse Biochimique

Biochemical Properties

Phosphoramidon disodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the release of immunoreactive-endothelin (IR-ET) by affecting the conversion of big ET-1 to ET-1 in porcine aortic endothelial cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. In porcine aortic endothelial cells, for example, this compound inhibited the release of immunoreactive-endothelin (IR-ET) by 10-20% and increased IR-CTF levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the enzyme that converts big ET-1 to ET-1 .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Phosphoramidon disodium involves the conversion of Phosphoramidon to its disodium salt form through a series of chemical reactions.", "Starting Materials": [ "Phosphoramidon", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "Phosphoramidon is dissolved in methanol and treated with sodium hydroxide to form the corresponding sodium salt.", "The resulting solution is then acidified with hydrochloric acid to liberate the free acid.", "The free acid is then neutralized with sodium hydroxide to form the disodium salt of Phosphoramidon.", "The disodium salt is isolated by filtration and dried to yield the final product." ] } | |

Numéro CAS |

119942-99-3 |

Formule moléculaire |

C23H33N3NaO10P |

Poids moléculaire |

565.5 g/mol |

Nom IUPAC |

sodium;[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphinate |

InChI |

InChI=1S/C23H34N3O10P.Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);/q;+1/p-1/t12-,16-,17-,18-,19+,20+,23-;/m0./s1 |

Clé InChI |

IFGCUJZIWBUILZ-KGUNCBEVSA-M |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)[O-])O)O)O.[Na+] |

SMILES |

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] |

SMILES canonique |

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)[O-])O)O)O.[Na+] |

Apparence |

Solid powder |

| Metallo-endopeptidase inhibitor originally derived from cultures of Streptomyces tanashiensis. Inhibits thermolysin, membrane metallo-endopeptidases, and endothelin converting enzyme. Also inhibits NEP 24.11 and NEP2 and weakly inhibits collegenase. | |

Point d'ébullition |

N/A |

melting_point |

N/A |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

-20°C |

Synonymes |

N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

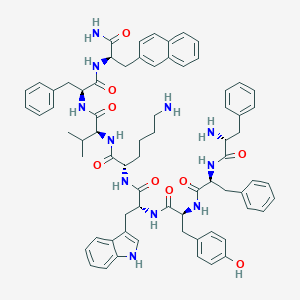

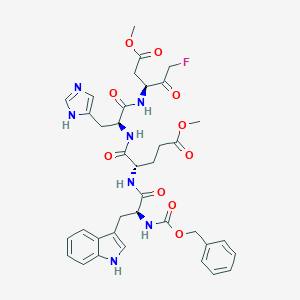

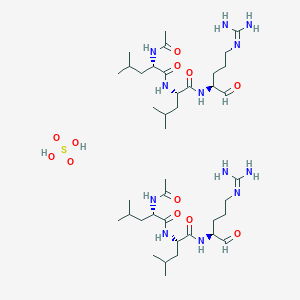

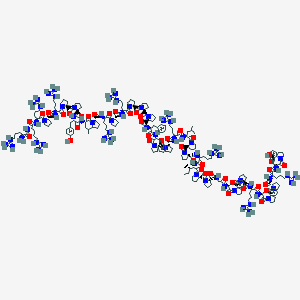

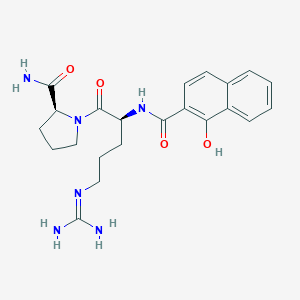

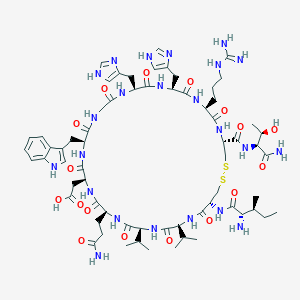

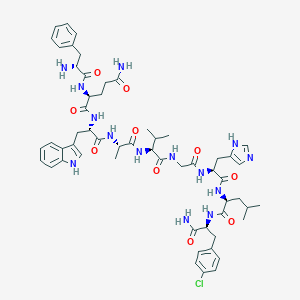

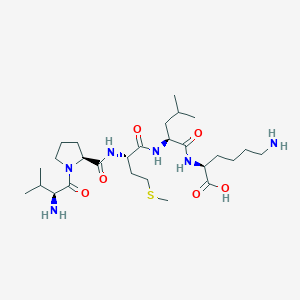

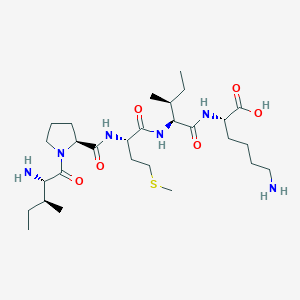

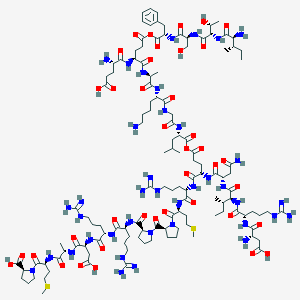

Feasible Synthetic Routes

Q1: What is Phosphoramidon Disodium typically used for in a laboratory setting?

A: Phosphoramidon Disodium is a metalloprotease inhibitor, often used in research to inhibit enzymes like elastase. By inhibiting elastase, researchers can study its role in processes like the breakdown of the extracellular matrix (ECM) in skin, which contributes to wrinkle formation [].

Q2: Can you explain how Phosphoramidon Disodium was used in the study on Cheongsangbangpung-tang (CSBPT) and its effects on skin?

A: In a study evaluating the potential skin benefits of CSBPT, Phosphoramidon Disodium was used as a positive control in the elastase inhibitory assay [, ]. The researchers aimed to determine if CSBPT could inhibit elastase activity, similar to the known inhibitory effect of Phosphoramidon Disodium. This comparison helped assess the anti-wrinkle potential of CSBPT.

Q3: Were there other substances investigated for similar effects on skin in these studies?

A3: Yes, alongside Phosphoramidon Disodium, other compounds were used as controls. These include:

- Transforming growth factor (TGF)-β1: Used as a positive control in assessing collagen type I synthesis, a key protein for skin regeneration [, ].

- Oleanolic acid (OA): Used as a positive control in assays evaluating the inhibition of hyaluronidase, collagenase, and matrix metalloproteinase (MMP)-1, all enzymes involved in ECM degradation and wrinkle formation [, ].

- Arbutin: This compound served as a positive control in experiments assessing tyrosinase activity and melanin production, both crucial for skin pigmentation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)